molecular formula C20H20ClN5O3 B14948268 N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide

N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide

Katalognummer: B14948268
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: FYDKOXHVDCXJIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a quinazolinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with ethoxy-4-methyl-2-quinazoline to form an intermediate, which is then reacted with guanidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’'-[2-(4-CHLOROPHENOXY)ACETYL]-N-(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H20ClN5O3

Molekulargewicht

413.9 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C20H20ClN5O3/c1-3-28-15-8-9-17-16(10-15)12(2)23-20(24-17)26-19(22)25-18(27)11-29-14-6-4-13(21)5-7-14/h4-10H,3,11H2,1-2H3,(H3,22,23,24,25,26,27)

InChI-Schlüssel

FYDKOXHVDCXJIO-UHFFFAOYSA-N

Isomerische SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)COC3=CC=C(C=C3)Cl)C

Kanonische SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)COC3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.